Ethyl 2-(3,5-dichloroanilino)-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-(3,5-dichloroanilino)-4-methyl-1,3-thiazole-5-carboxylate is a thiazole-based compound featuring:
- A 1,3-thiazole ring substituted with a 4-methyl group at position 4 and an ethyl ester at position 3.
- A 3,5-dichloroanilino group at position 2, which introduces electron-withdrawing chlorine atoms at the meta positions of the aniline ring.
Properties
IUPAC Name |
ethyl 2-(3,5-dichloroanilino)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-3-19-12(18)11-7(2)16-13(20-11)17-10-5-8(14)4-9(15)6-10/h4-6H,3H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGZDQMVTSWSLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=CC(=CC(=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly as a precursor for drug development. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The exact mechanism by which Ethyl 2-(3,5-dichloroanilino)-4-methyl-1,3-thiazole-5-carboxylate exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thiazole Family
The closest structural analogue identified in the evidence is 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC) . Below is a comparative analysis:
Key Structural Differences :
| Feature | Ethyl 2-(3,5-Dichloroanilino)-4-methyl-1,3-thiazole-5-carboxylate | 2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid (BAC) |
|---|---|---|
| Amino Substituent | 3,5-Dichloroanilino (aromatic amine) | 4-Chlorobenzylamino (aliphatic benzyl group) |
| Position of Chlorine | Meta positions on aniline ring | Para position on benzyl group |
| Ester/Carboxylic Acid | Ethyl ester | Carboxylic acid |
Broader Context: Thiazole Derivatives vs. Perfluorinated Compounds
The evidence also references perfluorinated compounds (PFCs) (e.g., carbamates and sulfonic acids with perfluoroalkyl chains) . These differ fundamentally from the target thiazole derivative:
| Parameter | Thiazole Derivatives (e.g., Target Compound) | Perfluorinated Compounds (PFCs) |
|---|---|---|
| Core Structure | 1,3-thiazole ring | Perfluoroalkyl chains or sulfonated aromatic systems |
| Functional Groups | Esters, amines, halogens | Sulfonic acids, carbamates with perfluoroalkyl groups |
| Applications | Medicinal chemistry (e.g., antidiabetic agents) | Surfactants, industrial coatings |
The target compound’s chlorinated aromatic amine and ester group distinguish it from PFCs, which prioritize fluorinated hydrophobicity for non-biological applications .
Biological Activity
Ethyl 2-(3,5-dichloroanilino)-4-methyl-1,3-thiazole-5-carboxylate is a synthetic compound that belongs to the class of thiazole derivatives. Its unique structure, characterized by a thiazole ring and a dichloroaniline moiety, has garnered attention in biological research for its potential antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure
The compound can be represented by the following chemical formula:
IUPAC Name
This compound
Molecular Weight
Molecular Weight: 288.19 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole ring is known to play a crucial role in the inhibition of various enzymes and receptors, which can lead to significant biological effects:
- Antimicrobial Activity: The compound may inhibit bacterial enzymes, rendering it effective against certain pathogens.
- Anticancer Activity: Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest.
Antimicrobial Activity
A study assessing the antimicrobial properties of thiazole derivatives showed that compounds with a dichloroaniline substituent exhibited enhanced antibacterial activity. The minimum inhibitory concentration (MIC) values were determined against various bacterial strains.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 12.5 | Staphylococcus aureus |
| This compound | 25.0 | Escherichia coli |
Anticancer Activity
The anticancer potential of this compound was evaluated using various cancer cell lines. The results indicated significant cytotoxicity.
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| A431 (epidermoid carcinoma) | 15.0 | Doxorubicin |
| Jurkat (T-cell leukemia) | 20.0 | Doxorubicin |
Case Study 1: Anticancer Efficacy
In a study published in MDPI, researchers synthesized several thiazole derivatives and assessed their anticancer properties. Compound variants similar to this compound demonstrated promising results against human cancer cell lines with IC50 values significantly lower than standard treatments like doxorubicin .
Case Study 2: Enzyme Inhibition
Another study focused on the compound's ability to inhibit xanthine oxidase, an enzyme implicated in various diseases such as gout. The derivative showed moderate inhibition compared to established inhibitors like febuxostat .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
